tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29N3O3 and a molecular weight of 311.42 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a cyclopentylureido group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine with cyclopentyl isocyanate to form the cyclopentylureido derivative. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of a cyclopentylureido group, leading to different chemical and biological properties.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
tert-butyl 4-(cyclopentylcarbamoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-10-8-13(9-11-19)18-14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVDJUOPJODUSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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